![molecular formula C8H5ClN2O2 B1523582 6-Chlor-1H-pyrrolo[2,3-b]pyridin-4-carbonsäure CAS No. 1167056-92-9](/img/structure/B1523582.png)
6-Chlor-1H-pyrrolo[2,3-b]pyridin-4-carbonsäure
Übersicht
Beschreibung
“6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1167056-92-9 . It has a molecular weight of 196.59 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H, (H,10,11)(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 196.59 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H, (H,10,11)(H,12,13) .Wissenschaftliche Forschungsanwendungen
Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitor
Die Verbindung wurde bei der Entwicklung und Synthese von Derivaten eingesetzt, die als potente Inhibitoren von FGFR wirken . FGFR spielen eine wesentliche Rolle bei verschiedenen Arten von Tumoren, und ihre gezielte Hemmung stellt eine attraktive Strategie für die Krebstherapie dar .
Antiproliferative Aktivitäten
Derivate der Verbindung haben antiproliferative Aktivitäten gegen bestimmte Krebszellen gezeigt. So wurden sie beispielsweise an 4T1 (Maus-Brustkrebszellen), MDA-MB-231 und MCF-7-Krebszellen getestet .
Induktion der Apoptose
Neben der Hemmung der Zellproliferation wurde festgestellt, dass einige Derivate der Verbindung die Apoptose in Krebszellen induzieren .
Hemmung der Zellmigration und -invasion
Es wurde auch festgestellt, dass bestimmte Derivate der Verbindung die Migration und Invasion von Krebszellen hemmen, was entscheidend ist, um die Ausbreitung von Krebs zu verhindern .
Reduktion des Blutzuckerspiegels
Obwohl dies nicht direkt mit 6-Chlor-1H-pyrrolo[2,3-b]pyridin-4-carbonsäure zusammenhängt, wurde festgestellt, dass ähnliche Verbindungen den Blutzuckerspiegel senken . Dies deutet auf potenzielle Anwendungen bei der Vorbeugung und Behandlung von Erkrankungen hin, die mit erhöhtem Blutzuckerspiegel im Plasma verbunden sind, wie z. B. Hyperglykämie und Diabetes .
Behandlung von Herz-Kreislauf-Erkrankungen
Auch hier ist es zwar nicht direkt mit der betreffenden Verbindung verbunden, aber ähnliche Verbindungen, die den Blutzuckerspiegel senken, könnten auch bei der Behandlung von Herz-Kreislauf-Erkrankungen Anwendung finden .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYMQCWBLAACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
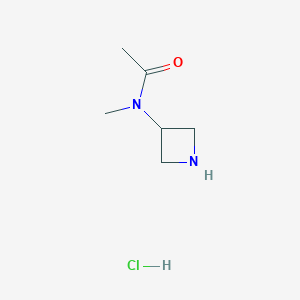
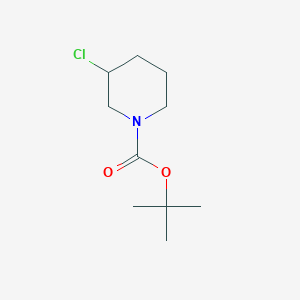
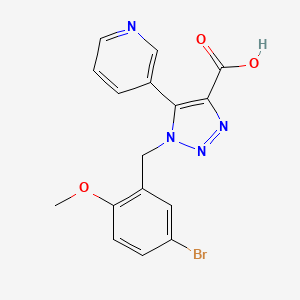
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
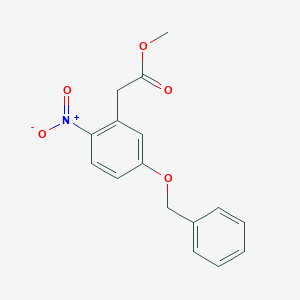
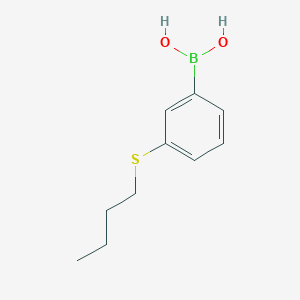
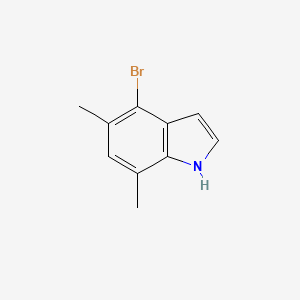

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
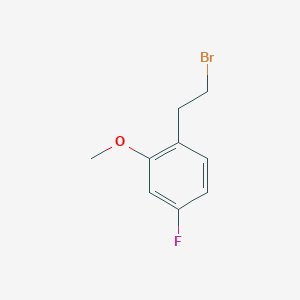
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
